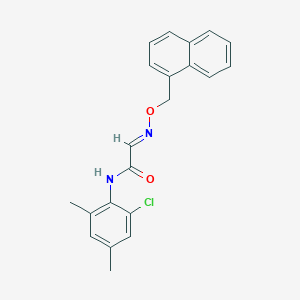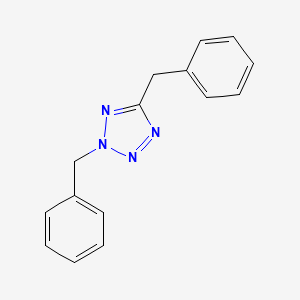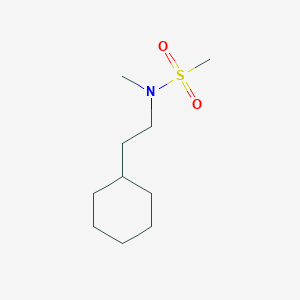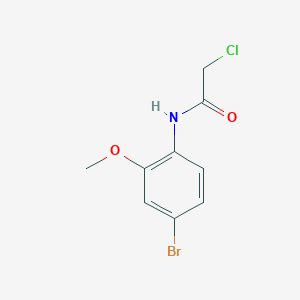
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide, commonly known as CDMA, is a chemical compound with potential applications in scientific research. CDMA is a member of the acetamide family and is a derivative of naphthalene.
Mechanism of Action
The exact mechanism of action of CDMA is not fully understood. However, it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, CDMA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
CDMA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. CDMA has been found to reduce the production of nitric oxide, a mediator of inflammation, in macrophages. CDMA has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of CDMA is its potential as a therapeutic agent for the treatment of inflammation and pain. CDMA has been shown to have anti-inflammatory and analgesic effects in animal models. CDMA also has potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. One limitation of CDMA is its limited availability, as it is not widely used in scientific research.
Future Directions
There are several future directions for the use of CDMA in scientific research. One potential application is the development of CDMA derivatives with improved potency and selectivity for COX-2 inhibition. Another potential application is the use of CDMA as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of CDMA and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CDMA involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with naphthalen-1-ylmethanol in the presence of triethylamine. The resulting intermediate is then reacted with hydroxylamine hydrochloride to give CDMA.
Scientific Research Applications
CDMA has potential applications in scientific research, particularly in the field of medicinal chemistry. CDMA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-10-15(2)21(19(22)11-14)24-20(25)12-23-26-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUTZGWBBOGCQZ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=NOCC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=N/OCC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-4,6-dimethylphenyl)-2-(naphthalen-1-ylmethoxyimino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7590702.png)

![2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7590716.png)

![1-[(E)-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylideneamino]-3-(4-chlorophenyl)urea](/img/structure/B7590735.png)
![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)
